4'-Bromo-2'-(trifluoromethyl)acetanilide

Catalog No.
S756349
CAS No.
29124-62-7
M.F
C9H7BrF3NO
M. Wt
282.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromo-2'-(trifluoromethyl)acetanilide

CAS Number

29124-62-7

Product Name

4'-Bromo-2'-(trifluoromethyl)acetanilide

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

NJOVPNJSJCCCEC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F

Application in Experimental Teaching

    Specific Scientific Field: Organic Chemistry, specifically the α-bromination reaction of carbonyl compounds.

    Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry.

    Methods of Application or Experimental Procedures: The experiment involved the use of pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored.

    Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized.

Use in Chemical Synthesis

4'-Bromo-2'-(trifluoromethyl)acetanilide has the molecular formula C₉H₇BrF₃NO and a molecular weight of 282.06 g/mol. This compound features a bromine atom and a trifluoromethyl group attached to an acetanilide structure, which contributes to its unique physical and chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's reactivity and biological activity.

Typical of acetanilides. These include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
  • Reduction: The compound can be reduced to form amines or other derivatives depending on the reducing agent used .

The synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide typically involves:

  • Bromination: Starting with 2'-(trifluoromethyl)acetanilide, bromination can be performed using bromine or brominating agents.
  • Acylation: The acetamide group can be introduced through acylation reactions involving aniline derivatives .
  • Direct Fluorination: Trifluoromethylation can be achieved using various fluorinating agents that introduce the trifluoromethyl group onto the aromatic ring .

4'-Bromo-2'-(trifluoromethyl)acetanilide finds applications in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals due to its potential biological activities.
  • Material Science: The compound may be used in developing materials with specific electronic or optical properties due to its unique structure .

Interaction studies involving this compound focus on its reactivity with biological macromolecules and other small molecules. Preliminary studies suggest that it may interact with enzymes or receptors, which could lead to therapeutic effects or toxicity depending on the context of use. Further research is necessary to fully understand these interactions and their implications for drug design.

Several compounds share structural similarities with 4'-Bromo-2'-(trifluoromethyl)acetanilide, including:

Compound NameMolecular FormulaKey Features
2-Bromo-4-(trifluoromethyl)acetanilideC₉H₇BrF₃NOSimilar structure; used as a reagent
4'-Chloro-2'-(trifluoromethyl)acetanilideC₉H₇ClF₃NOContains chlorine instead of bromine
4'-Iodo-2'-(trifluoromethyl)acetanilideC₉H₇IF₃NOIodine substitution impacts reactivity

Uniqueness

What sets 4'-Bromo-2'-(trifluoromethyl)acetanilide apart from these similar compounds is its specific combination of bromine and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making it a valuable candidate for further research in drug development.

XLogP3

2

Wikipedia

4'-Bromo-2'-(trifluoromethyl)acetanilide

Dates

Modify: 2023-08-15

Explore Compound Types